

# Thioridazine Administration in a Murine Model of Tuberculosis: Application Notes and Protocols

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## Compound of Interest

Compound Name: Thioridazine

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## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of **thioridazine** in a murine model of tuberculosis (TB). The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **thioridazine** as a potential anti-TB agent.

## Introduction

**Thioridazine**, a phenothiazine derivative and a repurposed antipsychotic drug, has demonstrated significant activity against both drug-susceptible and multidrug-resistant *Mycobacterium tuberculosis* (Mtb) strains.<sup>[1][2][3][4][5][6]</sup> Its proposed multi-mechanistic action, including the inhibition of bacterial efflux pumps and interference with key metabolic pathways, makes it a compelling candidate for adjunctive therapy in TB treatment.<sup>[4][5][7]</sup> Murine models of TB are crucial for the preclinical evaluation of **thioridazine**, providing insights into its in vivo efficacy, optimal dosing, and potential synergistic effects with existing anti-TB drugs.

## Quantitative Data Summary

The efficacy of **thioridazine** in murine models of tuberculosis has been quantified in several studies. The following tables summarize the key findings regarding the reduction in bacterial load, measured in Colony Forming Units (CFU), in the lungs of infected mice.

Table 1: **Thioridazine** Monotherapy in Murine Models of Tuberculosis

Mouse Strain	Mtb Strain	Infection Route & Dose	Thioridazine Dose	Treatment Duration	Mean Log10 CFU Reduction in Lungs (vs. Control)	Reference
BALB/c	H37Rv (Susceptible)	Intratracheal (2.5x10 <sup>5</sup> CFU)	32 mg/kg/day (oral)	2 months	~4.4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
BALB/c	H37Rv (Susceptible)	Intratracheal (2.5x10 <sup>5</sup> CFU)	70 mg/kg/day (oral)	2 months	~4.4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
BALB/c	MDR Clinical Isolate	Intratracheal (2.5x10 <sup>5</sup> CFU)	32 mg/kg/day (oral)	2 months	Significant decrease	<a href="#">[2]</a>
BALB/c	MDR Clinical Isolate	Intratracheal (2.5x10 <sup>5</sup> CFU)	70 mg/kg/day (oral)	2 months	~2.4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
BALB/c	H37Rv	Intraperitoneal (10 <sup>6</sup> CFU)	0.5 mg/day	30 days	>5	<a href="#">[8]</a>
BALB/c	H37Rv	Intraperitoneal (10 <sup>6</sup> CFU)	0.5 mg/day	300 days	~8	<a href="#">[8]</a> <a href="#">[9]</a>

Table 2: **Thioridazine** in Combination Therapy in Murine Models of Tuberculosis

Mouse Strain	Mtb Strain	Infection Route & Dose	Treatment Regimen	Treatment Duration	Key Findings	Reference
BALB/c	H37Rv (Susceptible)	Aerosol (~10 <sup>4</sup> CFU)	Rifampicin (10 mg/kg) + Isoniazid (10 mg/kg) + Pyrazinamide (150 mg/kg) + Thioridazine (32 mg/kg)	2 months	Significant synergistic effect (6.2 vs 5.9 log CFU reduction)	<a href="#">[1]</a>
BALB/c	Latent TB Model	-	Isoniazid + Thioridazine	-	Accelerated clearance of bacilli	<a href="#">[10]</a>
BALB/c	Latent TB Model	-	Rifampicin + Thioridazine	-	More robust bacillary clearance (>3 log vs >2 log CFU reduction)	<a href="#">[10]</a>
BALB/c	H37Rv (Acute)	Aerosol (~10 <sup>4</sup> CFU)	Rifampin (10 mg/kg) + Isoniazid (10 mg/kg) + Pyrazinamide (150 mg/kg) + Thioridazine	1 month	Additional 0.439 log <sub>10</sub> CFU reduction	<a href="#">[11]</a>

		e (25 mg/kg)				
BALB/c	H37Rv (Acute)	Aerosol (~10 <sup>4</sup> CFU)	Rifampin (10 mg/kg)	3 months	Greater killing activity compared to RIF-INH alone	<a href="#">[11]</a>
			+ Isoniazid (10 mg/kg) + Thioridazine (25 mg/kg)			

## Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of **thioridazine** in a murine model of tuberculosis.

### Murine Model of Pulmonary Tuberculosis

- Animal Model: Female BALB/c mice, 6-8 weeks of age, are commonly used.[\[2\]](#)
- M. tuberculosis Strain: Virulent laboratory strains such as H37Rv or clinical multidrug-resistant isolates are utilized.[\[2\]](#)
- Infection Procedure (Intratracheal):
  - Culture Mtb in an appropriate medium (e.g., Youman's modification of Proskauer/Beck medium).[\[2\]](#)
  - Prepare a bacterial suspension in phosphate-buffered saline (PBS) containing 0.05% Tween 80.[\[2\]](#)
  - Adjust the suspension to the desired concentration (e.g., 2.5x10<sup>5</sup> viable bacteria in 100 µl of PBS).[\[2\]](#)
  - Anesthetize mice via intraperitoneal injection of an appropriate anesthetic (e.g., 56 mg/kg thiopental).[\[2\]](#)

- Surgically expose the trachea through a small midline incision.[2]
- Inject the bacterial suspension directly into the trachea.[2]
- Suture the incision and monitor the mice until they recover from anesthesia.[2]
- Infection Procedure (Aerosol):
  - Use a calibrated inhalation exposure system to deliver a specific number of CFU per mouse lung (e.g.,  $\sim 10^4$  CFU).[11]

## Thioridazine Administration

- Drug Preparation: Dissolve **thioridazine** in distilled water to the desired concentration.[2][3]
- Route of Administration: Oral gavage using an intragastric cannula is a standard method.[2][3]
- Dosage: Dosages can range from 25 mg/kg to 70 mg/kg daily.[1][2][3][11][12] A human-equivalent dose has been determined to be 25 mg/kg in mice.[12]
- Treatment Schedule: Daily administration for a specified duration, typically ranging from one to several months.[1][2][3] Treatment is often initiated several weeks post-infection to allow for the establishment of a chronic infection.[2][3]

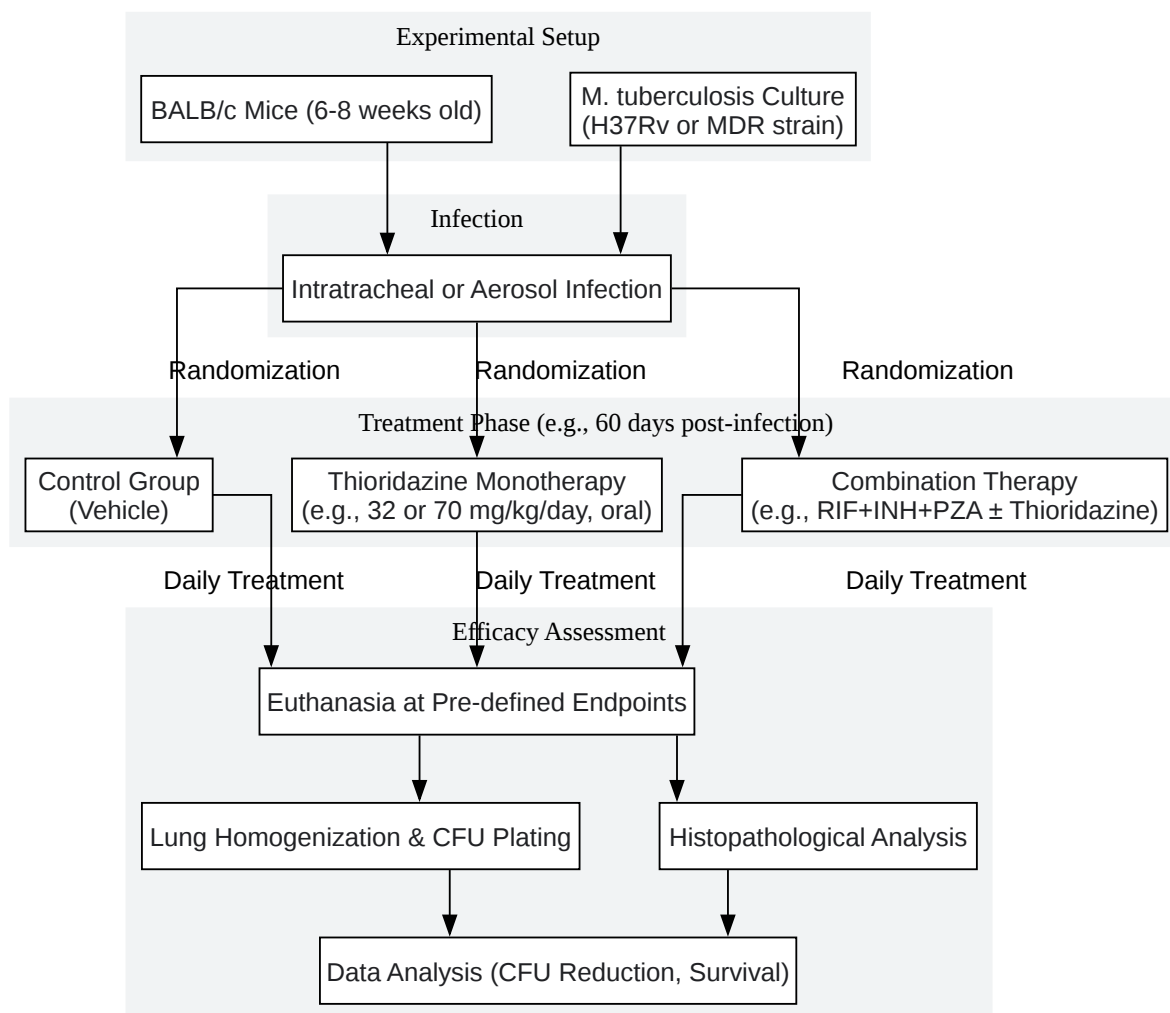
## Assessment of Efficacy

- Primary Outcome Measure: Bacterial load in the lungs, quantified as Colony Forming Units (CFU).
- Procedure:
  - At specified time points, euthanize mice from each treatment and control group.
  - Aseptically remove the lungs.
  - Homogenize the lung tissue in PBS with 0.05% Tween 80.
  - Prepare serial dilutions of the lung homogenates.

- Plate the dilutions on appropriate agar medium (e.g., Middlebrook 7H11).
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies to determine the CFU per lung.
- Secondary Outcome Measures:
  - Histopathology: Assess the extent of lung tissue damage and inflammation.
  - Survival Analysis: Monitor and record the survival rates of mice in each group over the course of the experiment.

## Diagrams

## Experimental Workflow

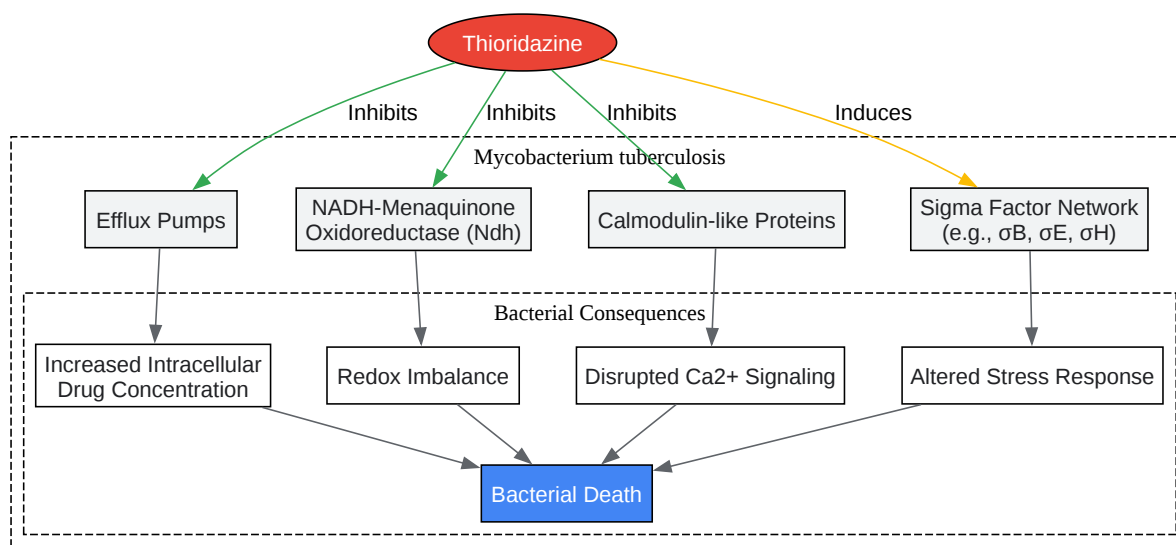


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Caption: Experimental workflow for evaluating **thioridazine** in a murine TB model.



## Proposed Mechanisms of Thioridazine Action against M. tuberculosis



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Caption: Multi-target mechanisms of **thioridazine** against M. tuberculosis.

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- To cite this document: BenchChem. [Thioridazine Administration in a Murine Model of Tuberculosis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617058#thioridazine-administration-in-a-murine-model-of-tuberculosis]

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